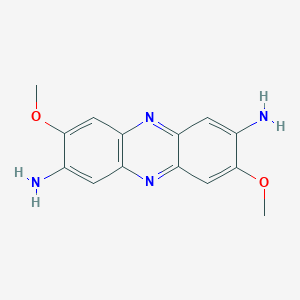

2,7-Diamino-3,8-dimethoxyphenazine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

125239-64-7 |

|---|---|

Molekularformel |

C14H14N4O2 |

Molekulargewicht |

270.29 g/mol |

IUPAC-Name |

3,8-dimethoxyphenazine-2,7-diamine |

InChI |

InChI=1S/C14H14N4O2/c1-19-13-5-11-9(3-7(13)15)18-12-6-14(20-2)8(16)4-10(12)17-11/h3-6H,15-16H2,1-2H3 |

InChI-Schlüssel |

MMXGRWOPIXWDHU-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |

Kanonische SMILES |

COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |

Andere CAS-Nummern |

125239-64-7 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2,7 Diamino 3,8 Dimethoxyphenazine and Its Derivatives

Oxidative Cyclization and Coupling Approaches for Phenazine (B1670421) Core Formation

The formation of the tricyclic phenazine system is frequently achieved through oxidative reactions that construct the central pyrazine (B50134) ring. These methods typically involve the condensation of substituted benzene (B151609) derivatives.

Synthesis from m-Phenylenediamine (B132917) Derivatives with Hydrogen Peroxide

The oxidative coupling of phenylenediamines serves as a pathway to nitrogen-containing heterocyclic structures. While the oxidation of o-phenylenediamine (B120857) is a more direct route to phenazines, oxidative coupling is a significant reaction pathway for m-phenylenediamine, which can lead to the formation of phenazine-like structures within polymeric chains. The chemical oxidation of phenylenediamines can result in the formation of various functional polymers. researchgate.net Depending on the reaction conditions, these oxidative polymerizations can yield complex, often poorly soluble, polymeric materials. rloginconsulting.com

Reaction Pathways Involving Substituted o-Phenylenediamines and Quinones

A classic and versatile method for phenazine synthesis is the condensation of a substituted o-phenylenediamine with an o-quinone. nih.gov This reaction provides a direct route to the phenazine core. The process involves the reaction of o-quinones, which can be generated in situ from corresponding catechols or related polyphenols, with o-phenylenediamine derivatives. nih.gov For instance, the condensation of o-phenylenediamine with lawsone (2-hydroxy-1,4-naphthoquinone) can produce benzo[a]phenazin-5-ol derivatives. nih.gov This approach has been utilized in one-pot, multi-component reactions to create structurally diverse phenazine derivatives. nih.gov The reaction proceeds via nucleophilic attack of the diamine on the quinone, followed by dehydration and subsequent oxidation to form the aromatic phenazine ring system. nih.gov

Electrochemical Synthesis Routes for Phenazine Derivatives

Electrochemical methods offer a mild and efficient alternative for the synthesis of phenazine derivatives. nih.gov Electro-oxidative synthesis has been established as a general protocol for accessing a diverse range of phenazines. nih.gov These methods often utilize inexpensive electrode materials and aerial oxygen as the oxidant. nih.gov

Key electrochemical pathways include:

Electro-dimerization of o-phenylenediamines : This process directly couples two molecules of an o-phenylenediamine derivative to form a diaminophenazine. nih.gov

Direct electro-oxidation of dihydrophenazines : This step aromatizes the central ring to yield the final phenazine product. nih.gov

Ring contraction of 10,11-dihydro-5H-dibenzo[b,e] acs.orgdiazepines : This route provides access to a variety of phenazine structures under mild electrochemical conditions. nih.gov

These electrochemical approaches are advantageous as they often avoid the need for harsh chemical oxidants and allow for precise control over the reaction.

Regioselective Synthesis Protocols for Substituted Diaminodimethoxyphenazines

Achieving specific substitution patterns on the phenazine core, such as in 2,7-diamino-3,8-dimethoxyphenazine, requires regioselective synthetic strategies. Modern cross-coupling and tandem reactions are instrumental in controlling the placement of substituents.

Buchwald–Hartwig Coupling Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is highly effective for coupling amines with aryl halides or triflates and has been adapted for the regioselective synthesis of substituted phenazines. acs.orgwikipedia.org

A key strategy involves the initial Buchwald-Hartwig coupling of a non-symmetrically substituted 2-nitroaniline with a 1-bromo-2-nitrobenzene derivative. acs.org This step forms a bis(2-nitrophenyl)amine intermediate, which pre-determines the substitution pattern of the final phenazine. The reaction's utility stems from its tolerance of various functional groups and its ability to create C-N bonds that are otherwise difficult to form. wikipedia.org Following the coupling, the phenazine ring is constructed in a subsequent step. This methodology has been successfully applied to synthesize 3-substituted phenazines from 3-bromo-1-methoxyphenazine. researchgate.net

| Starting Nitroaniline | Starting Bromonitrobenzene | Buchwald-Hartwig Coupling Yield (%) | Phenazine Formation Yield (%) |

|---|

Data adapted from synthesis of 2,3,7,8-tetraalkoxyphenazines, which follows a similar bis-nitrophenylamine intermediate pathway. acs.orgresearchgate.net

Tandem Oxidation Approaches for Heterocyclic System Formation

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an efficient pathway to complex heterocyclic systems. nih.gov A "tandem-like" process is particularly relevant to phenazine synthesis. researchgate.net This approach is often coupled with the Buchwald-Hartwig strategy, where the bis(2-nitrophenyl)amine intermediate undergoes a tandem catalytic reduction of the nitro groups, followed immediately by an oxidative cyclization to form the phenazine core. acs.orgresearchgate.net The oxidation of the resulting bis(2-aminophenyl)amine intermediate can be achieved using mild oxidants like ferric chloride, leading to a regioselective ring closure. acs.org

More broadly, tandem oxidation processes (TOP) using reagents like manganese dioxide (MnO₂) are employed for the one-pot conversion of alcohols to carbonyl compounds, which are then trapped in situ by various reagents to form heterocycles. nih.govresearchgate.net This principle of in-situ oxidation and trapping is central to efficient heterocyclic synthesis. organic-chemistry.orgscilit.com

Chemical Modifications and Derivatization Reactions of the Phenazine Scaffold

The phenazine core, a nitrogen-containing heterocyclic system, serves as a versatile scaffold for a variety of chemical modifications. These transformations are crucial for fine-tuning the electronic, optical, and biological properties of phenazine derivatives. Among the most significant modifications are demethylation reactions to yield hydroxylated analogs and N-oxidation reactions that directly impact the electronic structure of the phenazine ring. This section will delve into these specific chemical transformations as they apply to derivatives of this compound.

Demethylation Reactions for Hydroxylated Phenazine Derivatives

Commonly employed reagents for this transformation include strong protic acids, Lewis acids, and nucleophilic agents. Boron tribromide (BBr₃) is a particularly effective but strong Lewis acid for cleaving aryl methyl ethers. The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Given the presence of two basic amino groups in the target molecule, a molar excess of BBr₃ would likely be required to account for complexation with these sites as well.

Another classical and potent reagent is hydrobromic acid (HBr), often used at elevated temperatures in a solvent such as acetic acid. This method relies on the protonation of the ether oxygen, followed by Sₙ2 attack by the bromide ion. Care must be taken with this approach as the harsh conditions can sometimes lead to undesired side reactions, especially with sensitive substrates.

A milder approach involves the use of aluminum chloride (AlCl₃) in conjunction with a soft nucleophile like a thiol (e.g., ethanethiol) or a sulfide. This reagent system is known to selectively cleave aryl methyl ethers. The Lewis acidity of the aluminum chloride activates the ether, while the thiol acts as the nucleophile to remove the methyl group.

The following table summarizes potential conditions for the demethylation of a diaminodimethoxyphenazine derivative.

| Reagent System | Solvent | Typical Temperature | Key Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | Stoichiometry of BBr₃ must be carefully controlled due to the presence of basic amino groups. |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Harsh conditions may require optimization to avoid decomposition or side reactions. |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | Dichloromethane (DCM) | 0 °C to Room Temp | Offers a milder alternative to BBr₃ and HBr, potentially providing better selectivity. |

N-Oxidation Reactions and Their Impact on Electronic Structure

The N-oxidation of the phenazine ring nitrogen atoms is a significant chemical modification that profoundly influences the electronic properties of the scaffold. The introduction of an N-oxide functionality withdraws electron density from the aromatic system, thereby lowering the energy levels of the molecular orbitals. This modification can impact the compound's redox potential, absorption and emission spectra, and its potential as an oxidizing agent.

For phenazine derivatives bearing electron-donating groups, such as the amino substituents in this compound, the ring nitrogens are generally more susceptible to oxidation. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform at or below room temperature. The peroxyacid delivers an oxygen atom to the nitrogen lone pair, forming the N-oxide.

The extent of N-oxidation (mono- or di-N-oxide) can often be controlled by the stoichiometry of the oxidizing agent. The introduction of the first N-oxide group deactivates the ring system towards further oxidation, making the formation of the di-N-oxide require more forcing conditions or a larger excess of the oxidant.

The impact of N-oxidation on the electronic structure is significant. The N-oxide group acts as a strong electron-withdrawing group through both inductive and resonance effects. This leads to a stabilization of the LUMO (Lowest Unoccupied Molecular Orbital), which in turn makes the phenazine scaffold more susceptible to reduction. Consequently, the redox potential of the N-oxidized phenazine is shifted to more positive values compared to the parent compound. This alteration of the electronic landscape can be observed spectroscopically, often resulting in a bathochromic (red) shift in the UV-visible absorption spectrum.

Below is a table outlining a potential N-oxidation reaction for an amino-substituted phenazine derivative.

| Reagent | Solvent | Typical Temperature | Expected Electronic Impact |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to Room Temp | Electron withdrawal from the phenazine core, stabilization of the LUMO, and a positive shift in the redox potential. |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,7 Diamino 3,8 Dimethoxyphenazine

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of the molecular formula of 2,7-Diamino-3,8-dimethoxyphenazine. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS distinguishes the target compound from other molecules with the same nominal mass. This technique confirms the elemental composition, C₁₄H₁₄N₄O₂, providing a foundational piece of evidence for its identity. The exact mass measurement is crucial for validating the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms, thereby confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) protons. The aromatic protons on the phenazine (B1670421) core appear as singlets, indicating their isolated positions on the rings. The protons of the two amine groups and the two methoxy groups also produce characteristic signals, and their chemical shifts provide insights into the electronic environment of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This includes the carbons of the phenazine backbone, the carbons bearing the amino and methoxy substituents, and the methyl carbons of the methoxy groups. The chemical shifts of these carbon signals are indicative of their hybridization and the nature of their neighboring atoms.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 7.21 | s, 2H, H-1, H-6 |

| 6.68 | s, 2H, H-4, H-9 |

| 5.83 | s, 4H, NH₂ |

| 3.95 | s, 6H, OCH₃ |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 149.2 | C-3, C-8 |

| 139.8 | C-5a, C-10a |

| 136.7 | C-2, C-7 |

| 126.9 | C-4a, C-9a |

| 109.9 | C-4, C-9 |

| 100.1 | C-1, C-6 |

| 56.4 | OCH₃ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique confirms the planarity of the phenazine ring system and the specific substitution pattern. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding between the amino groups and nitrogen atoms of adjacent molecules, which govern the packing of the molecules in the crystal.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions. These absorptions correspond to π-π* and n-π* electronic transitions within the conjugated phenazine system. The positions and intensities of these bands are sensitive to the solvent environment and provide information about the energy levels of the molecular orbitals.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound exhibits fluorescence. The emission spectrum provides insights into the excited state properties of the molecule. The difference between the absorption and emission maxima (the Stokes shift) is an important parameter related to the structural relaxation in the excited state.

| Spectroscopic Properties | |

| Parameter | Value |

| Absorption Maximum (λ_abs) | 430 nm |

| Molar Extinction Coefficient (ε) | 1.8 x 10⁴ M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 540 nm |

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the assessment of its purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized. In HPLC, a variety of stationary and mobile phases can be employed to achieve efficient separation based on the polarity and other physicochemical properties of the compound and any impurities. The purity of the isolated compound can be quantified by analyzing the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations of 2,7 Diamino 3,8 Dimethoxyphenazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of organic molecules. nih.gov By calculating the electron density of a system, DFT can provide valuable insights into molecular structure, stability, and reactivity. For phenazine (B1670421) and its derivatives, DFT calculations have been instrumental in understanding their fundamental characteristics. nih.govnih.gov

Mechanistic Insights into Regioselectivity and Intermediate Stability

While specific DFT studies on the synthesis of 2,7-Diamino-3,8-dimethoxyphenazine are not extensively documented, general principles from computational studies on phenazine synthesis can be applied. The formation of substituted phenazines often involves the condensation of substituted o-phenylenediamines with catechols or other precursors. DFT calculations can be employed to model the reaction pathways and determine the transition state energies, thus predicting the most likely reaction mechanism and the regioselectivity of the product. researchgate.net

For instance, in the synthesis of multi-functional phenazine derivatives, DFT has been used to compare the energies of different possible products, confirming that the experimentally observed product is indeed the most energetically favorable one. researchgate.net This approach helps in understanding why certain isomers are formed preferentially over others. The stability of reaction intermediates, which are often transient and difficult to characterize experimentally, can also be assessed using DFT. By calculating the energies of these intermediates, researchers can gain a more complete picture of the reaction mechanism. A plausible mechanism for the formation of unsymmetrical phenazines involves the influence of an oxidizing agent and aerial oxygen, with water being formed during the transformation. nih.gov

Analysis of Substituent Effects on Electronic Configuration

The electronic configuration of the phenazine ring is significantly influenced by the nature and position of its substituents. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups in this compound are both strong electron-donating groups (EDGs). DFT calculations can quantify the effect of these substituents on the electronic structure.

The introduction of EDGs increases the electron density on the phenazine core, which in turn affects the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, EDGs raise the HOMO energy level and have a smaller effect on the LUMO energy. This narrowing of the HOMO-LUMO gap has implications for the molecule's color (absorption spectrum) and its reactivity.

Computational studies on other phenazine derivatives have shown a clear correlation between the electron-donating strength of substituents and the resulting electronic properties. rsc.orgnih.gov For this compound, the combined effect of four EDGs would be a substantial increase in the HOMO energy, making the molecule more susceptible to oxidation compared to the parent phenazine.

Theoretical Studies on Redox Potentials in Various Media

The redox properties of phenazine derivatives are central to their application in areas such as redox flow batteries and as electron mediators in biofuel cells. rsc.orgcore.ac.uk Theoretical studies, particularly those employing DFT, have proven invaluable in predicting and understanding the redox potentials of these compounds. researchgate.netnih.gov

The redox potential of a molecule is a measure of its tendency to accept or donate electrons. For phenazines, the two-electron, two-proton reduction is a key process. researchgate.net The redox potential can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenazine core. rsc.org

Correlation with Hammett Constants and Electron-Donating/Withdrawing Groups

The effect of substituents on the redox potential of phenazine derivatives can be systematically studied and correlated with empirical parameters such as Hammett constants (σ). researchgate.net The Hammett equation provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org

For phenazine derivatives, a linear correlation has been observed between their redox potentials and the Hammett constants of their substituents. researchgate.net Electron-donating groups, like the amino and methoxy groups in this compound, have negative Hammett constants and tend to lower the redox potential (making reduction more difficult). Conversely, electron-withdrawing groups (EWGs) have positive Hammett constants and increase the redox potential.

The position of the substituent also plays a crucial role. researchgate.net DFT calculations on a wide range of phenazine derivatives have shown that the impact of a substituent on the redox potential is dependent on its position on the phenazine ring. rsc.org

Table 1: Effect of Substituent Type on the Redox Potential of Phenazine Derivatives

| Substituent Type | Effect on Redox Potential | Example Substituents |

| Electron-Donating Group (EDG) | Decreases | -NH2, -OH, -OCH3 |

| Electron-Withdrawing Group (EWG) | Increases | -CN, -NO2, -CF3 |

This table is generated based on general findings for phenazine derivatives.

Computational Design of Redox-Active Phenazine Analogs

The ability to accurately predict the redox potentials of phenazine derivatives using computational methods has opened the door to the rational design of new molecules with tailored properties. rsc.org By systematically exploring different substituent patterns in silico, researchers can identify promising candidates for specific applications without the need for extensive and time-consuming synthesis and experimental testing. rsc.orgresearchgate.net

For example, high-throughput DFT calculations have been used to screen large libraries of virtual phenazine derivatives to identify those with optimal redox potentials for use in aqueous organic flow batteries. rsc.orgresearchgate.netnih.gov This computational approach can accelerate the discovery of new materials for energy storage. By modifying the substituents on the phenazine core, it is possible to fine-tune the redox potential to match the requirements of a particular application. scispace.com For instance, to create a better anolyte material for a redox-flow battery, strategic functionalization with EDGs at specific positions can be more beneficial than full functionalization. scispace.com

Molecular Modeling and Docking Studies for Mechanistic Predictions

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein or enzyme (receptor). fums.ac.irnih.gov These methods are widely used in drug discovery and can also provide insights into the potential biological activity or interactions of compounds like this compound.

Docking simulations place the ligand into the binding site of the receptor and score the different poses based on their predicted binding affinity. fums.ac.ir This allows for the identification of the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Structure Activity Relationship Sar Studies of 2,7 Diamino 3,8 Dimethoxyphenazine and Its Analogs

Impact of Substituent Positions on Molecular Stability and Reactivity

The stability and reactivity of the phenazine (B1670421) core are significantly influenced by the position and nature of its substituents. The arrangement of functional groups around the heterocyclic ring dictates the molecule's electronic properties, and consequently, its behavior in chemical reactions.

The position of substituents on the phenazine ring plays a critical role in the molecule's chemical, physical, and biological properties. mdpi.com These properties include antibiotic, antifungal, and antitumor activities. mdpi.com The high redox activity of phenazine molecules and their ability to produce reactive oxygen species are key to their broad spectrum of bioactivity. mdpi.com

For instance, in a study on halogenated phenazine prodrugs, the synthesis of a 1-methoxy-6,8-bis(trifluoromethyl)phenazine was achieved through a potassium tert-butoxide-promoted condensation. nih.gov This highlights how specific substituent placements are achieved synthetically to create potent antibacterial agents. nih.gov

Table 1: Impact of Substituent Position on Antibacterial Activity

| Compound | Substituent Position | Target Pathogen | Activity Level |

| Halogenated Phenazine (HP) Analogues | Various | Multidrug-resistant bacteria | High |

| 7-Cl-HP-N | 7-Chloro | Nitroreductase-producing bacteria | Prodrug activity |

| 6,8-CF₃-HP-N | 6,8-bis(Trifluoromethyl) | Nitroreductase-producing bacteria | Prodrug activity |

This table is generated based on findings related to halogenated phenazine analogues and their targeted activity. nih.gov

Influence of Alkoxy Groups on Dihydro Intermediate Stabilization and Regiochemistry

Alkoxy groups, such as the methoxy (B1213986) groups in 2,7-diamino-3,8-dimethoxyphenazine, play a crucial role in stabilizing intermediates formed during chemical reactions. The electron-donating nature of alkoxy groups can influence the stability of charged intermediates, thereby affecting reaction pathways and the regiochemistry of product formation.

A study on 2-alkoxypropan-2-yl groups demonstrated that the rate of hydrolysis, which proceeds through an oxocarbenium ion intermediate, is dependent on the electron-donating or electron-withdrawing ability of the alkoxy group. beilstein-journals.org For example, methoxy and benzyloxy acetals exhibit similar stabilities, while isopropyloxy and cyclohexyloxy derivatives are cleaved significantly faster. beilstein-journals.org Conversely, the more electron-withdrawing trifluoroethoxy group strongly stabilizes the acetal. beilstein-journals.org This principle of electronic effects from alkoxy groups influencing intermediate stability is applicable to the dihydro intermediates of phenazines.

The hydrolysis of these acetals is proposed to occur via an A-1 mechanism, forming an oxocarbenium ion. beilstein-journals.org The stability of this intermediate, influenced by the alkoxy group, directly impacts the hydrolysis rate. beilstein-journals.org

Table 2: Relative Hydrolysis Rates of 5'-O-(2-alkoxypropan-2-yl)-2'-deoxythymidines

| Alkoxy Group | Relative Rate Constant (k_rel) |

| Cyclohexyloxy | 7.7 |

| Isopropoxy | 7.4 |

| Methoxy | 1 |

| Benzyloxy | 0.6 |

| 2,2,2-Trifluoroethoxy | 0.04 |

This table is adapted from a study on the stability of alkoxyisopropyl protecting groups, illustrating the electronic influence of different alkoxy groups. beilstein-journals.org

Effects of Non-Symmetrical Substitution on Biological Activity and Ligand-Receptor Interactions

The introduction of non-symmetrical substituents to the phenazine scaffold can lead to compounds with altered biological activities and refined ligand-receptor interactions. Asymmetrical modifications can optimize the molecule's fit within a biological target, such as an enzyme's active site or a receptor's binding pocket.

Research into non-symmetric phenazines has shown that these compounds can serve as candidates for n-type organic semiconductors. researchgate.net A method for synthesizing these molecules involves the reaction of polyfluorinated azobenzenes with anilines, followed by an acid-catalyzed electrocyclization. researchgate.net The electronic nature of the substituent on the non-fluorinated ring can control the LUMO and HOMO energy levels of the resulting phenazine. researchgate.net

In the context of antiplasmodial activity, a study on 2-phenoxybenzamides revealed that the placement and nature of substituents significantly impacted their effectiveness. mdpi.com For instance, replacing a 2-(4-fluorophenoxy) substituent with other functional groups was a key area of investigation to understand the structure-activity relationship. mdpi.com While not directly about phenazines, this research underscores the principle that non-symmetrical substitution patterns are a critical area of exploration for modulating biological activity.

Modulation of Photophysical Properties through Structural Variations (e.g., Fluorination, N-Oxidation)

The photophysical properties of phenazine derivatives, such as their absorption and emission spectra, can be fine-tuned through structural modifications like fluorination and N-oxidation. These changes alter the electronic structure of the molecule, thereby affecting how it interacts with light.

Fluorination: The introduction of fluorine atoms can significantly alter the electronic and spectroscopic properties of phenazines. researchgate.net A study on fluorinated phenothiazine (B1677639) derivatives, which share structural similarities with phenazines, found that these compounds exhibited significant solvatochromism and aggregation-induced emission. researchgate.net The degree of mechanochromic and thermochromic properties was also dependent on the fluorination pattern. researchgate.net

N-Oxidation: The oxidation of the nitrogen atoms in the phenazine ring to form N-oxides is another strategy to modify its properties. Heterocyclic aromatic N-oxides often exhibit potent biological activities. nih.gov A study on the biosynthesis of phenazine antibiotics from Lysobacter antibioticus identified a flavoprotein, LaPhzNO1, that catalyzes phenazine N-oxidation. nih.gov This enzymatic transformation leads to the production of phenazine N-oxides, which have distinct biological profiles compared to their non-oxidized counterparts. nih.gov

Mechanistic Studies of Biological Activities Associated with 2,7 Diamino 3,8 Dimethoxyphenazine Derivatives

Investigation of Genotoxic and Mutagenic Pathways

The genotoxic and mutagenic potential of phenazine (B1670421) derivatives is a critical area of investigation, revealing mechanisms by which these compounds interact with genetic material. These studies often employ bacterial reverse mutation assays and cell-based models to understand their effects on DNA and the role of metabolic and photo-activation.

The Ames test, a widely used bacterial assay for identifying chemical mutagens, has been instrumental in characterizing the mutagenic properties of phenazine derivatives. A notable example is 2,7-diamino-3,8-dimethylphenazine (B1201231), a derivative of the core structure of interest. Research has shown that this compound is a potent mutagen.

In a study identifying the major mutagenic product from the reaction of 2,4-diaminotoluene (B122806) with hydrogen peroxide, 2,7-diamino-3,8-dimethylphenazine was isolated and identified. nih.gov Its mutagenicity was evaluated using the Salmonella typhimurium strain TA98, a frameshift mutagen detector. The compound demonstrated significant mutagenic activity, inducing 212 revertants per nanomole. nih.gov Crucially, this mutagenic effect was dependent on metabolic activation, requiring the presence of a rat liver homogenate (S9 fraction). nih.gov This indicates that the parent compound is likely a pro-mutagen, which is converted into a more reactive, DNA-damaging species by metabolic enzymes.

Table 1: Mutagenicity of 2,7-Diamino-3,8-dimethylphenazine in the Ames Test

| Compound | Bacterial Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmole) | Reference |

|---|---|---|---|---|

| 2,7-Diamino-3,8-dimethylphenazine | Salmonella typhimurium TA98 | Required | 212 | nih.gov |

Certain aromatic compounds, including phenazine derivatives, can absorb light energy, leading to photochemical reactions that can be toxic or mutagenic to cells. This phenomenon, known as phototoxicity or photomutagenicity, is often mediated by the generation of reactive species.

Studies on phenylenediamines, which can be precursors to phenazine compounds, have shed light on these mechanisms. For instance, the irradiation of o-phenylenediamine (B120857) in an aqueous solution is known to produce 2,3-diaminophenazine. nih.gov This photoproduct is recognized for its ability to cause DNA cleavage and toxicity. nih.gov Research has shown that 2,3-diaminophenazine exhibits significant phototoxicity; when combined with visible light irradiation, its lethal concentration 50 (LC50) in human skin fibroblasts was found to be 13-fold lower than in dark conditions. nih.gov The phototoxic effects of these compounds are generally attributed to the formation of reactive oxygen species (ROS), free radicals, or other reactive intermediates upon light exposure. nih.gov

The introduction of substituents, such as chlorine atoms, to the aromatic rings of precursor molecules can enhance their photomutagenic potential, possibly by influencing the formation of different or more potent reactive species. nih.gov This suggests that the specific structure of phenazine derivatives plays a crucial role in their phototoxic and photomutagenic mechanisms.

Molecular Mechanisms of Anticancer Activity in Cellular Models

Phenazine derivatives have emerged as a class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, involving the induction of programmed cell death, interference with critical cellular signaling, and the generation of cytotoxic oxidative stress.

A key strategy in cancer therapy is to trigger apoptosis, a form of programmed cell death, in malignant cells. Numerous phenazine derivatives have been shown to exert their anticancer effects through this pathway. For example, 5-methyl phenazine-1-carboxylic acid has been found to induce apoptosis in A549 lung cancer and MDA-MB-231 breast cancer cells. nih.gov This process is mediated through the mitochondrial apoptotic pathway, characterized by the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by causing cell cycle arrest. 5-methyl phenazine-1-carboxylic acid was observed to arrest cancer cells in the G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis. nih.gov Similarly, studies on phenoxazines, which are structurally related to phenazines, demonstrated that they can arrest HTLV-1-positive leukemia cells at the sub-G0/G1 phase, contributing to their anticancer activity. nih.gov Cationic phenazine derivatives have also been reported to induce both caspase-dependent apoptosis and necrosis, often triggered by lysosomal membrane permeabilization. nih.govacs.org

The anticancer activity of phenazine derivatives is also linked to their ability to interfere with crucial cellular signaling pathways that regulate cell survival, proliferation, and death. nih.govfrontiersin.org

Several key signaling pathways have been identified as targets for phenazine compounds:

Mitochondria-Mediated Pathways : Phenazine-1-carboxylic acid has been shown to induce apoptosis in prostate cancer cells through a mechanism involving the mitochondrial pathway. jcu.czresearchgate.net This is often associated with the overexpression of pro-apoptotic proteins like p53 and Bax, the release of cytochrome C, and the inhibition of anti-apoptotic Bcl-2 family proteins. nih.gov

MAPK Signaling : The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38MAPK, are involved in the cellular response to stress. The toxicity of pyocyanin, a well-known phenazine, in A549 lung cancer cells is linked to the activation of JNK and p38MAPK signaling. nih.gov Phenazine-1-carboxylic acid also triggers the pro-apoptotic JNK signaling pathway in prostate cancer cells. jcu.cz

NF-κB Pathway : The nuclear factor-κ-gene binding (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. Pyocyanin has been found to influence the NF-κB pathway in differentiated U937 macrophage-like cells. nih.gov

Table 2: Phenazine Derivatives and Their Targeted Signaling Pathways in Cancer Cells

| Phenazine Derivative | Cancer Cell Line | Affected Signaling Pathway/Molecule | Reference |

|---|---|---|---|

| 5-methyl phenazine-1-carboxylic acid | A549, MDA-MB-231 | Caspase-3 (activation), Bcl-2 (downregulation) | nih.gov |

| Pyocyanin | A549 | JNK, p38MAPK | nih.gov |

| Pyocyanin | U937 | PKC, NF-κB | nih.gov |

| Phenazine-1-carboxylic acid | DU145 (Prostate) | JNK signaling (activation), Mitochondrial pathway | jcu.cz |

A common mechanism underlying the biological activities of many phenazine compounds is their ability to generate reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can inflict damage on cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. jcu.cz

The anticancer effects of phenazine-1-carboxylic acid in human prostate cancer cells are directly mediated by the generation of ROS. jcu.czresearchgate.net The increase in intracellular ROS levels triggers oxidative stress and initiates the mitochondrial-related apoptotic pathway. jcu.czresearchgate.net Similarly, the antifungal activity of another phenazine derivative against Candida albicans was shown to be a result of ROS-mediated apoptotic death. nih.gov The production of ROS leads to mitochondrial membrane hyperpolarization, which is a key event in the apoptotic cascade. nih.gov This ability of phenazines to induce ROS production is considered a promising strategy for anticancer therapy, as it can overwhelm the antioxidant defenses of cancer cells and push them towards apoptosis. jcu.cznih.gov

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial properties of phenazine derivatives are a subject of significant scientific investigation. While direct mechanistic studies on 2,7-diamino-3,8-dimethoxyphenazine are not extensively documented in publicly available research, the antimicrobial actions of closely related diaminophenazine compounds have been explored. These studies provide a foundational understanding of the potential mechanisms through which these molecules exert their antimicrobial effects.

Research into 2,3-diaminophenazine (DAP), a structural analog, has demonstrated notable bactericidal efficiency. nih.gov The antimicrobial activity of a hydrated 2,3-diaminophenazinium chloride was evaluated against several clinical bacterial species using the disc diffusion method. nih.gov The results, which indicated a significant zone of inhibition, underscore the potent antibacterial properties of this class of compounds. nih.gov The minimum inhibitory concentration (MIC) values were also determined to quantify the potency of its antibacterial efficiency. nih.gov

The antimicrobial mode of action for many heterocyclic compounds, including phenazine derivatives, is often multifaceted. For some related heterocyclic compounds, such as pyrazole (B372694) derivatives, the mechanism can involve the disruption of the bacterial cell wall. researchgate.net Other proposed mechanisms for different classes of antimicrobial agents include the inhibition of essential enzymes, such as those involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. researchgate.net While the precise cascade of events for this compound is yet to be fully elucidated, the existing data on analogous structures points towards mechanisms that disrupt fundamental bacterial processes.

Table 1: Bactericidal Activity of Hydrated 2,3-Diaminophenazinium Chloride

| Bacterial Strain | Method | Observation | Reference |

| Streptococcus pneumoniae | Disc Diffusion | High inhibition zone | nih.gov |

| Escherichia coli | Disc Diffusion | High inhibition zone | nih.gov |

| Klebsiella pneumoniae | Disc Diffusion | High inhibition zone | nih.gov |

DNA Intercalation and its Consequences on Replication and Transcription

A primary mechanism by which many planar aromatic molecules, including phenazine derivatives, exhibit biological activity is through their interaction with DNA. The flat, polycyclic structure of these compounds allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This interaction can lead to significant local structural changes in the DNA, such as the unwinding and lengthening of the DNA strand, which in turn can interfere with crucial cellular processes like DNA replication and transcription. nih.gov

Studies on 2,3-diaminophenazine (DAP) have provided evidence for its ability to bind to DNA. nih.govresearchgate.net Spectroscopic analysis has shown that the fluorescence intensity of DAP decreases upon the addition of DNA, which is indicative of an interaction between the molecule and the DNA. nih.govresearchgate.net The binding constant (Kb) for this interaction was calculated to be 3.2 × 10³ M⁻¹, suggesting a notable affinity of DAP for DNA. nih.gov The quenching of fluorescence is proposed to be due to photoelectron transfer from the guanine (B1146940) bases of DNA to the excited state of the DAP molecule. nih.gov This type of interaction is characteristic of molecules that bind to DNA via electrostatic interactions or groove binding. nih.gov

Furthermore, the thermal melting temperature (Tm) of DNA, which is the temperature at which 50% of the double-stranded DNA denatures into single strands, increases in the presence of DAP. nih.govresearchgate.net This stabilization of the DNA double helix is a hallmark of intercalating agents, which strengthen the stacking interactions between the base pairs. nih.gov Molecular docking studies have also suggested that diaminophenazine derivatives have a high binding affinity for the minor groove of DNA. nih.gov

The consequences of such DNA intercalation are profound. By altering the structure of the DNA template, intercalating agents can obstruct the progression of DNA polymerase and RNA polymerase along the DNA strand. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in the cessation of cell growth and division, and in some cases, cell death. nih.gov This mechanism is a key feature of many anticancer and antimicrobial agents. nih.gov

Table 2: DNA Binding Properties of 2,3-Diaminophenazine (DAP)

| Parameter | Value | Significance | Reference |

| Binding Constant (Kb) | 3.2 × 10³ M⁻¹ | Indicates the affinity of DAP for DNA. | nih.gov |

| Change in DNA Melting Temperature (Tm) | Increase from 61.4 °C to 64.5 °C | Suggests stabilization of the DNA double helix, characteristic of intercalation. | nih.govresearchgate.net |

| Molecular Docking Binding Affinity | -7.3 kcal/mol | Predicts a favorable binding interaction with DNA. | nih.gov |

Enzyme Inhibition Profiles and Metabolic Pathway Disruption

Beyond direct interaction with DNA, another significant mechanism through which this compound and its derivatives may exert their biological effects is through the inhibition of specific enzymes, leading to the disruption of critical metabolic pathways. While specific enzyme inhibition profiles for this exact compound are not widely detailed, the study of other heterocyclic inhibitors provides a framework for potential targets.

For instance, various heterocyclic compounds have been shown to be potent inhibitors of enzymes such as monoamine oxidases (MAO) and cholinesterases. nih.gov These enzymes play crucial roles in neurotransmitter metabolism, and their inhibition can have significant physiological effects. The inhibitory action can be either reversible or irreversible, often involving the formation of a covalent bond with the enzyme or its cofactor. nih.gov

In the context of antimicrobial activity, a key strategy is the targeting of enzymes that are essential for the survival of the pathogen but are absent in the host. mdpi.com An example of such a target is the enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is part of the lysine (B10760008) biosynthetic pathway in many bacteria. mdpi.com Inhibition of this enzyme would disrupt the production of lysine, an essential amino acid for bacterial protein synthesis and cell wall structure, leading to bacterial death. mdpi.com Pyrazole-based inhibitors have been developed to target this enzyme, demonstrating competitive inhibition. mdpi.com

Given the structural similarities of phenazines to other enzyme-inhibiting heterocyclic compounds, it is plausible that this compound derivatives could also function as enzyme inhibitors. Potential targets in microorganisms could include enzymes involved in folate synthesis, protein synthesis, or cell wall biosynthesis. For example, some antimicrobial agents function by inhibiting dihydrofolate reductase, a key enzyme in the folic acid pathway. The planar, aromatic nature of the phenazine ring system could allow it to fit into the active sites of various enzymes, disrupting their catalytic function and thereby interfering with the metabolic pathways they govern. Further research, including in vitro enzyme assays and in silico docking studies, would be necessary to identify the specific enzyme targets of this compound and to characterize its inhibition profile.

Table 3: Examples of Enzyme Inhibition by Heterocyclic Compounds

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

| Pyrazole Derivatives | N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) | Competitive Inhibition | mdpi.com |

| Hydrazine Derivatives | Monoamine Oxidase (MAO) | Irreversible Inhibition (covalent bond formation) | nih.gov |

| Substituted Phenothiazine (B1677639) Carbamates | Butyrylcholinesterase (BChE) | Reversible Inhibition | nih.gov |

Future Research Directions and Emerging Challenges in 2,7 Diamino 3,8 Dimethoxyphenazine Research

Exploration of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of phenazine (B1670421) derivatives lies in their synthesis. Traditional methods often rely on harsh conditions, toxic solvents, and hazardous reagents, which can lead to environmental contamination and limit their use in therapeutic and pharmaceutical industries. researchgate.netcolab.wsacs.org Consequently, a significant future direction is the development of novel and sustainable synthetic routes.

Green chemistry principles are at the forefront of this exploration, advocating for methods that are environmentally benign and economically viable. ijbpas.comjocpr.com Research is increasingly focused on approaches such as:

Mechanosynthesis: This solvent-free method involves the use of mechanical force to induce chemical reactions, reducing waste and energy consumption. researchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can accelerate reaction rates and improve yields, often in aqueous media, which is an environmentally friendly solvent. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve energy efficiency. researchgate.net

Catalyst-Free and Solvent-Free Synthesis: The ultimate goal of green synthesis is to perform reactions without the need for catalysts or solvents, which are major sources of chemical waste. researchgate.netnih.gov

Biosynthesis: Utilizing microbial fermentation presents a green and sustainable alternative to chemical synthesis, avoiding expensive raw materials, harsh reaction conditions, and toxic byproducts. acs.org

The adoption of these greener synthetic strategies is expected to not only reduce the environmental footprint of phenazine production but also to potentially lower costs and improve safety. ijbpas.comnih.gov

| Sustainable Synthetic Method | Key Advantages | References |

| Mechanosynthesis | Solvent-free, reduced waste, energy efficient. | researchgate.net |

| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, use of aqueous media. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | researchgate.net |

| Biosynthesis | Environmentally friendly, avoids harsh conditions and toxic byproducts. | acs.org |

Advanced Computational Modeling for Predictive Design and Optimization

Computational modeling is becoming an indispensable tool in chemical research, offering the ability to predict molecular properties and guide the design of new compounds with desired functionalities. For 2,7-diamino-3,8-dimethoxyphenazine and its derivatives, advanced computational methods can provide deep insights into their electronic structure, reactivity, and potential biological activity.

Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are already being employed to understand the photophysical properties of phenazine derivatives. researchgate.netresearchgate.net Future research will likely see an expansion in the use of more sophisticated modeling techniques to:

Predict Biological Activity: By simulating the interaction of phenazine derivatives with biological targets like enzymes or DNA, researchers can screen for potential therapeutic agents before undertaking expensive and time-consuming laboratory synthesis.

Optimize Molecular Structures: Computational models can be used to fine-tune the chemical structure of this compound to enhance specific properties, such as its efficacy as an antimicrobial or antitumor agent.

Elucidate Reaction Mechanisms: Understanding the step-by-step mechanism of synthetic reactions can help in optimizing reaction conditions and improving yields.

The integration of computational chemistry with experimental work will accelerate the discovery and development of new phenazine-based materials and drugs.

Expansion of Structure-Activity Relationship Studies for Highly Targeted Applications

The biological activity of phenazine compounds is highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological function, are crucial for developing highly targeted applications. For this compound, a systematic exploration of its SAR is a key future research direction.

This involves synthesizing a library of derivatives where the amino and methoxy (B1213986) groups are modified, or other functional groups are introduced at various positions on the phenazine core. These derivatives would then be screened for a range of biological activities. For instance, studies on other heterocyclic compounds have shown that even small structural changes can lead to significant differences in anti-HIV or antitumor potency. nih.govnih.gov

A thorough SAR analysis will enable the rational design of new derivatives of this compound with:

Enhanced Potency: By identifying the key structural features responsible for a particular biological activity, researchers can design molecules with improved efficacy.

Increased Selectivity: SAR studies can help in designing compounds that specifically target diseased cells or pathogens while minimizing effects on healthy tissues, thereby reducing potential side effects. mdpi.com

Overcoming Resistance: In the context of antimicrobial or anticancer drugs, SAR can guide the development of new compounds that are effective against resistant strains or tumors. nih.gov

Development of Integrated Analytical Methodologies for Complex Phenazine Systems

As the research and application of phenazines expand, there is a growing need for robust and integrated analytical methodologies to detect and quantify these compounds in complex matrices, such as clinical samples or environmental systems. nih.gov While standard techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used, the future lies in the development of integrated approaches that offer higher sensitivity, selectivity, and throughput. nih.govianalytical.netianalytical.net

Future research in this area will likely focus on:

Hyphenated Techniques: Combining different analytical methods, such as LC-MS/MS, can provide comprehensive characterization of phenazine derivatives and their metabolites.

Biosensors: The development of novel biosensors could offer rapid and on-site detection of specific phenazines, which is crucial for diagnostics and environmental monitoring. nih.gov

Integrated 'Omics' Approaches: Combining transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological effects of phenazines and their mechanism of action. mdpi.com

The development of such integrated analytical platforms will be essential for advancing our understanding of the role of this compound in biological systems and for ensuring the quality and safety of any potential therapeutic products. ianalytical.net

| Analytical Technique | Application in Phenazine Research | References |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of phenazine compounds. | nih.govianalytical.netianalytical.net |

| Mass Spectrometry (MS) | Identification and structural elucidation of phenazines and their metabolites. | nih.govianalytical.netianalytical.net |

| Biosensors | Rapid and selective detection in clinical and environmental samples. | nih.gov |

| Integrated 'Omics' | Understanding the systemic biological effects and mechanisms of action. | mdpi.com |

Investigation of Environmental and Green Chemistry Aspects in Phenazine Synthesis

The principles of green chemistry are not only relevant to the synthesis of phenazines but also to their entire life cycle, from production to disposal. jocpr.comnih.gov A critical area of future research will be the comprehensive investigation of the environmental impact of this compound and the development of greener processes.

This includes:

Lifecycle Assessment: Evaluating the environmental footprint of the entire production process, from the sourcing of raw materials to the final product.

Biodegradability Studies: Assessing the persistence of this compound and its derivatives in the environment and identifying potential degradation products.

Toxicity Assessment: Evaluating the potential toxicity of the compound and its byproducts to various organisms to ensure environmental safety.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. jocpr.com

By proactively addressing these environmental and green chemistry challenges, the scientific community can ensure that the development and application of this compound and other phenazine derivatives proceed in a sustainable and responsible manner. researchgate.netcolab.wsijbpas.com

Q & A

Q. What safety protocols are critical when handling 2,7-Diamino-3,8-dimethoxyphenazine given its mutagenic profile?

Methodological Answer: Strict adherence to biosafety level 2 (BSL-2) containment is mandatory. Key protocols include:

- Use of closed-system reactors for synthesis/purification.

- Deactivation baths containing 0.5 M sodium thiosulfate for waste streams.

- Monthly air monitoring via HPLC-MS (detection limit: 0.1 µg/m³).

Reference toxicity

| Assay Type | Concentration | Endpoint | Source |

|---|---|---|---|

| Ames Test (mic-sat) | 1 µL/g plate | Mutagenic | |

| SLT Oral (slt-orl-uns-dmg) | 3700 nmol/vial | DNA damage |

Contradictions in LD50 values require conservative exposure limits (TLV-TWA: 0.05 mg/m³).

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Use a multi-spectral approach:

- NMR (1H/13C): Resolve methoxy (-OCH₃) and amino (-NH₂) substituents on the phenazine core.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 239.3 (C₁₄H₁₄N₄).

- FT-IR: Detect characteristic N-H stretches (3300–3500 cm⁻¹) and aromatic C-N vibrations (1350–1500 cm⁻¹).

- X-ray Diffraction (XRD): Resolve crystallographic packing if single crystals are obtainable.

Note: Substituent electronic effects may cause peak splitting in NMR; DFT simulations are recommended for assignments.

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in reported mutagenicity data for this compound?

Methodological Answer: Conduct a meta-analysis with the following variables:

- Strain specificity: Compare TA98 vs. TA100 Salmonella strains in Ames tests.

- Metabolic activation: Include S9 liver homogenate to assess pro-mutagenic conversion.

- Solvent systems: Test DMSO vs. aqueous buffers to control for solubility artifacts.

Example experimental matrix:

| Variable | Test Range | Detection Method |

|---|---|---|

| Concentration | 0.1–100 µg/plate | Colony counting |

| Incubation time | 48–72 h | UV-Vis (revertant colonies) |

| Statistical threshold | p < 0.01 | Chi-square test |

Cross-validate findings with micronucleus assays in mammalian cells (e.g., CHO-K1).

Q. What enzymatic systems interact with this compound, and how can these interactions be optimized for biocatalytic applications?

Methodological Answer: The compound acts as a redox mediator in laccase-catalyzed lignin degradation. Optimization strategies:

- Enzyme screening: Compare activity of Trametes versicolor laccase (pH 4.5) vs. bacterial isoforms.

- Reaction engineering: Use a Box-Behnken design to model:

Q. How can researchers address contradictions in cytotoxicity mechanisms reported for this compound?

Methodological Answer: Implement orthogonal assays to differentiate mechanisms:

- Mitochondrial toxicity: Measure ATP depletion via luciferase assays.

- Membrane integrity: Quantify LDH release in HepG2 cells.

- Oxidative stress: Detect ROS using DCFH-DA fluorescence.

Normalize data to cell count (e.g., Hoechst 33342 DNA staining) and account for batch-to-batch purity variations (>98% by HPLC). Use Hill slope modeling to distinguish receptor-mediated (steep slope) vs. nonspecific toxicity (shallow slope).

Data Contradiction Analysis

Q. What experimental factors contribute to variability in EC50 values for this compound across cytotoxicity studies?

Methodological Answer: Key variables include:

- Cell line metabolism: Compare epithelial (HeLa) vs. hepatic (HepG2) models.

- Exposure duration: Short-term (24 h) vs. long-term (72 h) assays.

- Serum interference: FBS (0–10%) may bind the compound, altering bioavailability.

Standardization protocol:

- Pre-incubate cells in serum-free media 2 h pre-treatment.

- Use identical passage numbers (P15–P20).

- Validate results with 3D spheroid models to mimic tissue-level responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.